molecular formula C9H11IO2 B12956092 1-(2-Iodo-5-methoxyphenyl)ethan-1-ol

1-(2-Iodo-5-methoxyphenyl)ethan-1-ol

Cat. No.: B12956092
M. Wt: 278.09 g/mol
InChI Key: ZKBXPPHYPGQHTE-UHFFFAOYSA-N
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Description

1-(2-Iodo-5-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodo-5-methoxyphenyl)ethan-1-ol typically involves the iodination of 2-methoxyphenyl ethan-1-ol. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodo-5-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxyphenyl ethan-1-ol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: 1-(2-Iodo-5-methoxyphenyl)ethanone.

    Reduction: 2-Methoxyphenyl ethan-1-ol.

    Substitution: Various substituted phenyl ethan-1-ol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Iodo-5-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-5-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)ethan-1-ol: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    1-(2-Iodo-4-methoxyphenyl)ethan-1-ol: Similar structure but with the methoxy group in a different position, affecting its properties.

    1-(2-Iodo-5-hydroxyphenyl)ethan-1-ol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.

Uniqueness: 1-(2-Iodo-5-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

1-(2-iodo-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11IO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6,11H,1-2H3

InChI Key

ZKBXPPHYPGQHTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)I)O

Origin of Product

United States

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